![molecular formula C17H24N2O2 B2643043 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline CAS No. 2034466-94-7](/img/structure/B2643043.png)
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline
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Overview
Description
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is a complex organic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions, while the dimethylaniline moiety is often added via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The cyclopropylmethoxy group may enhance the compound’s binding affinity and specificity, while the dimethylaniline moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]benzonitrile
- 3-(cyclopropylmethoxy)-5-{3-[(3-hydroxyphenyl)methyl]pyrrolidine-1-carbonyl}phenol
Uniqueness
3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropylmethoxy group and the dimethylaniline moiety distinguishes it from other pyrrolidine derivatives, potentially enhancing its efficacy and selectivity in various applications .
Biological Activity
The compound 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.30 g/mol
The structural formula highlights the presence of key functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of various receptor systems. Notably, it has been studied for its effects on the cannabinoid receptor system , specifically the CB1 receptor, which is implicated in appetite regulation and metabolic processes.
Key Findings:
- CB1 Receptor Antagonism : The compound has shown promising results as a CB1 antagonist, which may be beneficial in treating obesity and metabolic syndrome by reducing food intake and promoting weight loss .
- Metabolic Effects : In vitro studies demonstrated that derivatives of this compound could effectively reduce serum lipid levels, indicating potential for cardiovascular benefits .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that modifications in the cyclopropyl and pyrrolidine moieties significantly influence biological activity. For instance:
Compound Variation | CB1 Binding Affinity (K_i) | Efficacy in Reducing Serum Lipids |
---|---|---|
Parent Compound | < 5 nM | High |
Cyclopropyl Substituted Derivative | < 10 nM | Moderate |
Pyrrolidine Variant | > 20 nM | Low |
These findings suggest that specific structural features are crucial for enhancing receptor binding and therapeutic efficacy.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Obesity Management :
- Cardiovascular Health :
Q & A
Q. Basic Synthesis Methodology
Q. Q: What are the standard synthetic routes for preparing 3-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-N,N-dimethylaniline, and what key intermediates are involved?
A: The synthesis typically involves three stages:
Cyclopropane introduction : Cyclopropylmethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions. For example, cyclopropylmethanol can react with a pyrrolidine derivative containing a leaving group (e.g., bromide) under basic conditions .
Pyrrolidine functionalization : The pyrrolidine ring is activated for coupling, often by converting the carboxylic acid to an acid chloride (using thionyl chloride) or mixed anhydride. describes analogous steps using propionic acid derivatives coupled with pyrrolidine amines .
Amide bond formation : The activated pyrrolidine carbonyl reacts with N,N-dimethylaniline under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.
Key intermediates : Cyclopropylmethoxy-pyrrolidine, pyrrolidine-1-carbonyl chloride, and N,N-dimethylaniline.
Q. Advanced Synthesis: Regioselectivity Challenges
Q. Q: How can steric and electronic effects influence the regioselectivity of cyclopropane attachment to the pyrrolidine ring during synthesis?
A:
- Steric effects : Bulky substituents on the pyrrolidine ring (e.g., at the 3-position) may direct cyclopropylmethoxy attachment to less hindered sites. highlights similar challenges in synthesizing substituted pyrrolidines, where bulky diphenyl groups necessitate optimized reaction temperatures .
- Electronic effects : Electron-withdrawing groups (e.g., carbonyl) can deactivate certain positions. Use directing groups (e.g., temporary protecting groups) or Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance selectivity.
- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to assess spatial proximity between the cyclopropylmethoxy group and adjacent substituents .
Q. Spectroscopic Characterization
Q. Q: What NMR spectral features distinguish the cyclopropylmethoxy and pyrrolidine moieties in this compound?
A:
- Cyclopropyl protons : The cyclopropyl group exhibits distinct splitting patterns due to its rigid structure. Protons on the cyclopropane ring typically resonate as multiplets between δ 0.5–1.5 ppm (¹H NMR) .
- Pyrrolidine ring : The carbonyl group (C=O) deshields adjacent protons, causing signals for H-2 and H-5 of pyrrolidine to appear downfield (δ 3.0–4.0 ppm). 2D NMR (COSY, HSQC) helps assign coupling between protons and carbons .
- Aromatic region : N,N-dimethylaniline protons appear as a singlet at δ 6.5–7.5 ppm, with dimethylamino groups showing sharp singlets at δ 2.8–3.2 ppm.
Q. Stability and Degradation Pathways
Q. Q: What experimental strategies can mitigate degradation of this compound under varying pH and temperature conditions?
A:
- pH stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–12). suggests impurities like desfluoro compounds may form under acidic conditions; neutral pH (6–8) is optimal .
- Thermal degradation : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Lyophilization or storage under inert gas (N₂) minimizes oxidation.
- Analytical monitoring : Employ HPLC-MS to detect degradation products (e.g., hydrolyzed amide bonds or cyclopropane ring-opening) .
Q. Bioactivity Screening Methodologies
Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential?
A:
- Enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based assays (e.g., FRET). notes similar N-heterocycles evaluated for binding affinity via SPR (surface plasmon resonance) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for solvent effects (e.g., DMSO ≤0.1%).
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS to assess first-pass metabolism .
Q. Solubility Optimization for In Vivo Studies
Q. Q: How can researchers address poor aqueous solubility of this compound in preclinical studies?
A:
- Co-solvents : Use Cremophor EL or cyclodextrins (e.g., HP-β-CD) to enhance solubility. describes amine-modified pyrrolidines dissolved in water-miscible solvents (e.g., ethanol/PEG 400 mixtures) .
- Salt formation : Convert the free base to a hydrochloride or citrate salt.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-18(2)15-5-3-4-14(10-15)17(20)19-9-8-16(11-19)21-12-13-6-7-13/h3-5,10,13,16H,6-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIYBFLAGIOBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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